6-Chloro-1,3,5-triazine-2,4-diamine-13C3
Description
Contextualization within Triazine Herbicide Metabolite Studies
Atrazine (B1667683), a member of the triazine class of herbicides, has been extensively used in agriculture for decades to control broadleaf and grassy weeds. researchgate.net Its widespread application has led to its detection, along with its breakdown products, in various environmental compartments, including soil, groundwater, and surface water. researchgate.netnih.gov Understanding the transformation and movement of these compounds is crucial for assessing their environmental impact.
Atrazine undergoes degradation in the environment and within organisms, primarily through successive N-dealkylation, a process that removes ethyl and isopropyl groups from the parent molecule. nih.gov This process results in the formation of several metabolites, including deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and the fully dealkylated metabolite, desethyldesisopropyl atrazine (DDA), also known as diaminochlorotriazine (B1259301) (DACT). nih.gov Desethyldesisopropyl Atrazine is a significant metabolite as it represents a final step in the dealkylation pathway of atrazine degradation. nih.gov
The presence and concentration of these metabolites, including Desethyldesisopropyl Atrazine, are often monitored in environmental samples to gauge the extent and history of atrazine contamination and its degradation. researchgate.netacs.org For instance, the ratio of deethylatrazine to atrazine (DEA/ATZ) can serve as an indicator of atrazine degradation over time. acs.org
Significance of Stable Isotope Labeling (13C3) for Academic Research Applications
The use of Desethyldesisopropyl Atrazine-13C3, which is labeled with three carbon-13 atoms, is a powerful technique in environmental analytical chemistry. scbt.comlgcstandards.com Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. biorxiv.org This mass difference allows them to be distinguished and quantified with high accuracy and precision using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comusda.gov
In environmental research, Desethyldesisopropyl Atrazine-13C3 serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex environmental matrices like soil and water. usda.govchemicalbook.com The use of an isotopically labeled internal standard helps to correct for variations in sample preparation and analytical instrument response, leading to more reliable and accurate measurement of the target analyte's concentration. usda.govresearchgate.net This technique, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantitative analysis. researchgate.net
The ability to accurately track the fate of atrazine and its metabolites is essential for understanding their environmental persistence, transport, and potential for ecosystem and human exposure. clearsynth.com The use of stable isotope-labeled standards like Desethyldesisopropyl Atrazine-13C3 significantly enhances the quality and reliability of data generated in these critical environmental studies. isotope.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of Desethyldesisopropyl Atrazine-13C3.
| Property | Value | Source |
| CAS Number | 1216850-33-7 | scbt.comlgcstandards.comclearsynth.comglpbio.com |
| Molecular Formula | (¹³C)₃H₄ClN₅ | scbt.comlgcstandards.com |
| Molecular Weight | 148.53 g/mol | scbt.comlgcstandards.com |
| Alternate Names | 2,4-Diamino-6-chloro-1,3,5-triazine-13C3; 6-chloro-(2,4,6-¹³C₃)1,3,5-triazine-2,4-diamine | scbt.comlgcstandards.com |
| Appearance | White to pale yellow crystalline powder | chemicalbook.com |
| Storage Temperature | -20°C | lgcstandards.comglpbio.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Unlabeled CAS Number | 3397-62-4 | lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVNNKYKYZTJU-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=N[13C](=N[13C](=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661888 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216850-33-7 | |
| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216850-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Formation and Environmental Transformation of Desethyldesisopropyl Atrazine
Parent Compound Degradation Pathways Leading to Desethyldesisopropyl Atrazine (B1667683)
The primary route to the formation of Desethyldesisopropyl Atrazine is through the sequential removal of the ethyl and isopropyl groups from the atrazine molecule. nih.gov This process occurs through various mechanisms, with oxidative N-dealkylation being a key pathway.
Oxidative N-dealkylation is a critical step in the breakdown of atrazine and is primarily mediated by microbial enzymatic activity. nih.gov Specifically, cytochrome P450 monooxygenases, found in various soil microorganisms such as Rhodococcus sp., play a central role. nih.govrsc.org Research indicates that this enzymatic process proceeds through a hydrogen atom transfer (HAT) mechanism rather than a single electron transfer (SET). nih.govrsc.org In this mechanism, a hydrogen atom is abstracted from the α-carbon of the alkyl side chains, leading to their eventual cleavage. Abiotic degradation on mineral surfaces, such as manganese dioxide (δ-MnO2), can also facilitate N-dealkylation, demonstrating that this process is not exclusively biological. acs.orgnih.gov
The degradation of atrazine to Desethyldesisopropyl Atrazine is a stepwise process involving two main intermediate metabolites: Desethyl Atrazine (DEA) and Desisopropyl Atrazine (DIA). researchgate.netusask.ca Atrazine can first be dealkylated to form either DEA (by losing the ethyl group) or DIA (by losing the isopropyl group). researchgate.netresearchgate.net These mono-dealkylated products are themselves subject to further degradation. The subsequent removal of the remaining alkyl group from either DEA or DIA results in the formation of the fully dealkylated metabolite, Desethyldesisopropyl Atrazine. usask.caresearchgate.net Therefore, the presence and ratio of DEA and DIA can provide insights into the degradation pathways and the extent of atrazine breakdown in the environment. usask.ca
Table 1: Atrazine and its Primary Dealkylated Metabolites
| Compound Name | Abbreviation | Chemical Structure | Role in Pathway |
| Atrazine | ATZ | C8H14ClN5 | Parent Compound |
| Desethyl Atrazine | DEA | C6H10ClN5 | Primary Metabolite / Precursor to DDA |
| Desisopropyl Atrazine | DIA | C5H8ClN5 | Primary Metabolite / Precursor to DDA |
| Desethyldesisopropyl Atrazine | DDA/DACT | C3H4ClN5 | Secondary Metabolite |
Further Degradation of Desethyldesisopropyl Atrazine in Environmental Matrices
Desethyldesisopropyl Atrazine is not the final endpoint of atrazine's environmental fate. It undergoes further transformation, leading to less complex molecules and eventual mineralization.
A key step in the further degradation of Desethyldesisopropyl Atrazine is the hydrolytic cleavage of the chlorine atom from the triazine ring. semanticscholar.org This dechlorination step is significant because the chlorinated metabolites of atrazine are often considered to be of toxicological concern. researchgate.net The hydrolysis results in the formation of a hydroxylated version of the molecule, 2-hydroxy-4,6-diamino-s-triazine. semanticscholar.org This reaction can occur both biotically, catalyzed by microbial enzymes, and abiotically in the environment. nih.gov
Following dechlorination and dealkylation, the triazine ring itself is susceptible to breakdown. The degradation pathway for atrazine and its metabolites, including the hydroxylated forms, ultimately leads to the opening of the triazine ring. researchgate.net A key terminal product before complete mineralization is cyanuric acid. semanticscholar.orgiwaponline.comiwaponline.com Cyanuric acid is then further mineralized by a suite of microbial enzymes into carbon dioxide and ammonia, thus completing the breakdown of the original herbicide molecule. nih.gov
Microbial Biotransformation Processes
Microorganisms are the primary drivers of atrazine degradation in the environment. A diverse range of bacteria and fungi have been identified that can metabolize atrazine, often using it as a source of nitrogen and sometimes carbon. nih.govnih.gov
Bacterial strains such as Pseudomonas sp. ADP have been extensively studied and are known to possess a specific set of genes (atzA, atzB, and atzC) that encode for the enzymes responsible for the sequential hydrolysis of the chlorine and the two alkyl side chains from atrazine, leading to the formation of cyanuric acid. nih.gov Fungi, including white-rot fungi like Pleurotus ostreatus, have also demonstrated the ability to degrade atrazine and its metabolites, DEA and DIA, through the action of extracellular enzymes like laccases and peroxidases, as well as intracellular systems involving cytochrome P450. researchgate.netnih.gov This microbial action is fundamental to the natural attenuation of atrazine contamination in soil and water.
Enzymatic Pathways in Bacterial Degradation
The bacterial degradation of atrazine can proceed through several pathways, with the formation of desethyldesisopropyl atrazine occurring via a sequence of dealkylation reactions. mst.dk This process involves the stepwise removal of the ethyl and isopropyl groups from the parent atrazine molecule.
Biodegradation of atrazine in bacteria often starts with either hydrolytic dechlorination or oxidative dealkylation. researchgate.net The pathway leading to desethyldesisopropyl atrazine is characterized by initial oxidative N-dealkylation, which produces desethyl atrazine (DEA) or desisopropyl atrazine (DIA). nih.govusask.caacs.org These intermediates are then subject to a second dealkylation step, yielding the final product, desethyldesisopropyl atrazine. nih.govusask.ca
While many bacteria, such as Pseudomonas sp. strain ADP, are known for completely mineralizing atrazine via a hydrolytic pathway initiated by the atzA, atzB, and atzC genes, this pathway first produces hydroxyatrazine. nih.govscispace.comscielo.br The formation of dealkylated metabolites like DACT involves different enzymatic systems. In some bacteria, like Rhodococcus species, cytochrome P-450 monooxygenases are implicated in the N-dealkylation of atrazine. scispace.com The complete conversion of atrazine to cyanuric acid via an oxidative-hydrolytic pathway may require a consortium of different microorganisms, as no single studied organism appears to possess all the necessary enzymes. nih.gov
Table 1: Bacterial Genera and Enzymes in Atrazine Dealkylation
| Bacterial Genus | Enzyme System Implicated | Metabolic Step | Resulting Metabolites |
|---|---|---|---|
| Pseudomonas | Atrazine monooxygenase | Oxidative dealkylation | Desethyl atrazine (DEA), Desisopropyl atrazine (DIA) |
| Rhodococcus | Cytochrome P-450 monooxygenase | Oxidative N-dealkylation | Desethyl atrazine (DEA), Desisopropyl atrazine (DIA) |
| Arthrobacter | Not fully specified, but capable of full degradation | Dealkylation and mineralization | Can lead to CO2 and NH3, implying intermediate dealkylation tandfonline.com |
| Nocardioides | Hydrolase (TrzA) | Dechlorination of dealkylated atrazine | Can act on intermediates like DEA and DIA nih.govscispace.com |
Environmental Occurrence, Fate, and Transport of Desethyldesisopropyl Atrazine
Detection and Distribution in Aquatic Environments
The detection of desethyldesisopropyl atrazine (B1667683) in aquatic systems is a key indicator of the environmental transformation of atrazine.
Studies have confirmed the presence of desethyldesisopropyl atrazine in groundwater, often alongside its parent compound, atrazine, and other metabolites like desethylatrazine (DEA) and desisopropylatrazine (DIA). plantprotection.plplantprotection.pl
A long-term study conducted from 1993 to 2003 in the Wielkopolska province of Poland investigated the presence of seven triazine compounds, including DDA, in groundwater from intensively farmed areas. plantprotection.pl Over the 11-year period, 323 groundwater samples were analyzed. plantprotection.plplantprotection.pl The results indicated that while atrazine and DEA were the most frequently detected compounds, DDA was also present. plantprotection.pl In this study, DDA was detected in 76.2% of the examined underground water samples, with the highest determined residue value reaching 3.45 µg/l in April 1996. plantprotection.pl
The following table summarizes the detection frequency and maximum concentration of DDA and other atrazine metabolites in the Polish groundwater study.
| Compound | Detection Frequency (%) | Maximum Concentration (µg/l) |
| Atrazine | 91 | 16.87 |
| Desethylatrazine (DEA) | 91 | 7.49 |
| Simazine | 85.4 | 11.40 |
| Desisopropylatrazine (DIA) | 82.7 | 4.05 |
| Desethyldesisopropyl atrazine (DDA) | 76.2 | 3.45 |
| Hydroxyatrazine | Not specified | 0.68 |
| Hydroxysimazine | Not specified | 0.34 |
Data from a study of groundwater in the Wielkopolska province of Poland (1993-2003) plantprotection.pl
The presence of DDA in groundwater highlights its potential to leach through the soil profile and contaminate these vital water resources. mst.dkmst.dk The European Commission has identified atrazine and its metabolites, including DDA, as having a risk of unacceptable leaching into groundwater. mst.dkmst.dk
Desethyldesisopropyl atrazine is also detected in surface water, typically as a result of runoff from agricultural lands and subsequent degradation of atrazine and its primary metabolites. mst.dk The degradation of DEA can lead to the formation of DDA. acs.orgusask.ca
In a study of the Upper Great Lakes, DDA was found in only a few samples, which was attributed to a relatively high detection limit. acs.orgusask.ca However, the study noted that the ratio of DEA to atrazine (DEA/ATZ) increased with sediment depth, indicating ongoing degradation of atrazine over time. acs.org This suggests that DDA could be formed in these systems, even if not always detected. acs.org
Presence and Dynamics in Terrestrial Systems
The fate of desethyldesisopropyl atrazine in terrestrial environments is governed by its interactions with soil and sediment, which influence its persistence and potential for transport.
Atrazine and its metabolites, including DDA, can persist in the soil. researchgate.net The rate of dissipation is influenced by factors such as soil type, temperature, and microbial activity. nih.gov Atrazine is considered moderately mobile and highly persistent in soil. nih.gov
A study comparing atrazine dissipation in different climates in Australia found that the half-life of atrazine was significantly shorter in the warmer, subtropical sites (11 to 21 days) compared to the colder, temperate site where a biphasic pattern of degradation was observed with a rapid initial loss followed by very slow degradation. nih.gov While this study focused on atrazine, the persistence of the parent compound directly impacts the potential for the formation and persistence of its metabolites like DDA.
The sorption of atrazine to soil particles, which is influenced by organic matter content, plays a crucial role in its persistence and bioavailability. bcpc.orgscielo.br Higher organic matter content generally leads to greater sorption of atrazine. scielo.br This sorption can enhance the hydrolysis of atrazine to its hydroxy metabolites but also influences the formation of dealkylated metabolites like DDA. researchgate.net
Sediments can act as both a sink and a source for atrazine and its metabolites. acs.orgusask.ca Atrazine can be adsorbed and immobilized by sediments. researchgate.net Over time, contaminated sediments can release these compounds back into the overlying water. acs.orgusask.caresearchgate.net
A study on the coastal sediments of different land uses found that the transformation of atrazine to its metabolites, DEA and DIA, varied with the sediment's organic carbon content. nih.gov Both DEA and DIA were primarily measured in the aqueous phase, indicating their potential for mobility. nih.gov While this study did not specifically measure DDA, the dynamics of its precursors suggest that similar processes would influence its fate.
The sorption of atrazine and its metabolites to sediment is a key process. doaj.org Research has shown that atrazine can interact with sediment organic matter through various mechanisms. acs.org The potential for remobilization from sediments means that even after the use of atrazine has ceased, these water bodies can remain a long-term source of contamination. acs.orgusask.caresearchgate.net
Mobility and Leaching Potentials in Various Environmental Compartments
The mobility and leaching potential of desethyldesisopropyl atrazine are significant factors in its environmental distribution. Due to its formation from the degradation of atrazine, its mobility is linked to the properties of its parent compound and other precursor metabolites. researchgate.net
Atrazine itself has a high leaching potential due to its relatively high water solubility and low to moderate sorption to soil particles. researchgate.net This mobility allows it to move through the soil column and reach groundwater. mst.dk Its metabolites, including DDA, are also considered to have leaching potential. mst.dkdoaj.org
A study assessing the leaching potential of atrazine and its metabolites, DEA and DIA, in different soil types found that leaching was more effective in sandy loam soil, with residues moving up to 30-40 cm in depth. doaj.org The presence of significant residues in leachate fractions suggests a high potential for groundwater contamination. doaj.org The Groundwater Ubiquity Score (GUS) leaching potential index for desethylatrazine is calculated at 3.24, indicating high leachability. herts.ac.uk While a specific GUS for DDA is not provided, its structural similarity to other mobile atrazine metabolites suggests a similar potential.
Advanced Analytical Methodologies for Desethyldesisopropyl Atrazine 13c3
Application of Desethyldesisopropyl Atrazine-13C3 as an Internal Standard and Reference Material in Quantitative Analysis
Isotopically labeled compounds like Desethyldesisopropyl Atrazine-13C3 are invaluable in quantitative analysis, particularly in isotope dilution mass spectrometry. researchgate.net This technique involves adding a known amount of the labeled standard to a sample before processing. cdc.gov Because the labeled standard is chemically identical to the analyte of interest (the unlabeled compound), it experiences the same effects during extraction, cleanup, and analysis, thus correcting for any sample loss or matrix effects. d-nb.info
The use of Desethyldesisopropyl Atrazine-13C3 as an internal standard significantly improves the accuracy and precision of quantitative methods for atrazine (B1667683) and its degradation products. researchgate.net It is specifically used in methods developed for analyzing drinking water and biological samples like urine. cdc.govresearchgate.netepa.gov For instance, in the analysis of drinking water by the U.S. Environmental Protection Agency (EPA), Desethyldesisopropyl Atrazine-13C3 is added to samples as an internal standard before injection onto a chromatographic system. This allows for reliable quantification even at trace levels. researchgate.net
Studies have demonstrated its use in methods that achieve low limits of detection (LOD), often in the range of nanograms per milliliter (ng/mL), with good precision, indicated by relative standard deviations typically below 20%. researchgate.net The labeled compound is available commercially, often as a solution in a solvent like acetonitrile (B52724) or methanol, for use in preparing calibration standards and fortifying samples. isotope.comhpc-standards.com
| Product Details for Analytical Use | |
| Analyte Name | Desethyl desisopropyl atrazine (¹³C₃, 99%) |
| CAS Number (Unlabeled) | 3397-62-4 |
| Molecular Formula | C₃H₄ClN₅ |
| Molecular Weight | 148.5 |
| Form | Solution |
| Concentration | 100 µg/mL in acetonitrile |
| Applications | Environmental Analysis, Pesticide/Herbicide and Metabolite Standards |
| Storage | Room temperature, away from light and moisture |
This interactive table provides details on a commercially available standard solution of Desethyldesisopropyl Atrazine-13C3. isotope.com
Chromatographic Separation Techniques
Chromatography is a fundamental step in separating Desethyldesisopropyl Atrazine-13C3 and related compounds from complex mixtures before their detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for this purpose.
HPLC, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a powerful tool for analyzing atrazine and its metabolites. researchgate.netresearchgate.net These methods often involve solid-phase extraction (SPE) to pre-concentrate the analytes from the sample matrix. cdc.gov For the chromatographic separation, reversed-phase columns, such as C18 columns, are commonly used.
The separation is achieved by using a mobile phase gradient. For example, a method for analyzing urinary metabolites uses a two-dimensional HPLC system that incorporates both strong cation exchange and reversed-phase separation modes for comprehensive analysis. nih.gov The mobile phases can consist of aqueous solutions with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as methanol. cdc.gov The use of HPLC is advantageous for analyzing a wide range of atrazine derivatives, including the more polar and non-volatile metabolites. nih.gov
Gas chromatography is another established technique for the analysis of atrazine and its less polar metabolites. researchgate.netmdpi.com For GC analysis, it is sometimes necessary to derivatize the polar analytes to increase their volatility. usgs.gov A common derivatization technique is silylation. usgs.gov
The separation is performed on a capillary column, and the oven temperature is programmed to ramp up to ensure the elution of all compounds of interest. usgs.gov For instance, a typical GC method might start at a lower temperature (e.g., 50°C), which is then increased at a controlled rate to a higher temperature (e.g., 280°C). usgs.gov GC offers high-resolution separation, which is crucial when analyzing complex environmental samples. mdpi.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for the highly sensitive and selective quantification of Desethyldesisopropyl Atrazine-13C3 and its unlabeled counterparts.
GC/MS combines the separation power of GC with the detection capabilities of MS. researchgate.netmdpi.com After the analytes are separated on the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). usgs.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information. usgs.gov
EPA Method 523, for example, uses GC/MS for the determination of triazine pesticides and their degradates in drinking water. epa.gov The method relies on the unique mass spectra of the target compounds for their identification and quantification, with Desethyldesisopropyl Atrazine-13C3 used as a surrogate standard. epa.gov
| Example GC/MS Method Parameters | |
| Injection Volume | 0.8- to 1.0-µL |
| GC Oven Program | 50°C (1 min), ramp 6°C/min to 280°C (hold 5.67 min) |
| Total Run Time | 45 minutes |
| Mass Spectrometer Mode | Scan mode (mass 40 to 500) |
| Solvent Delay | 18 minutes |
This interactive table outlines typical parameters for a GC/MS method used in the analysis of atrazine and its degradation products. usgs.gov
Tandem mass spectrometry (MS/MS), often coupled with HPLC (LC/MS/MS), provides an even higher level of selectivity and sensitivity. researchgate.net This is particularly important for analyzing samples with complex matrices, such as urine or sediment, where interferences can be a significant issue. researchgate.netresearchgate.net
MS/MS analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. cdc.gov In this mode, the first mass spectrometer selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented. The second mass spectrometer then monitors for a specific product ion that is characteristic of the analyte. This process significantly reduces background noise and enhances the signal for the compound of interest, allowing for very low detection limits. cdc.govresearchgate.net Methods using on-line SPE-HPLC-MS/MS have been developed for the rapid and cost-effective analysis of atrazine and its metabolites in urine, demonstrating the power of this approach for large-scale biomonitoring studies. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the relative abundance of isotopes in a given sample with extremely high precision. In the context of Desethyldesisopropyl Atrazine-13C3, IRMS serves a critical function in both quality control and as an analytical tool in environmental studies.
Desethyldesisopropyl Atrazine-13C3 is a stable isotope-labeled (SIL) compound, where three carbon atoms (¹²C) in the triazine ring have been replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C). lgcstandards.comhpc-standards.com IRMS is the definitive method to verify the isotopic enrichment and purity of this SIL standard. The technique measures the ratio of ¹³C to ¹²C, expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard. mdpi.com
In research applications, particularly in compound-specific isotope analysis (CSIA), IRMS is indispensable. While Desethyldesisopropyl Atrazine-13C3 is primarily used as an internal standard in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), IRMS can be employed to track isotopic fractionation processes during atrazine degradation. northumbria.ac.uk By comparing the isotopic signature of the parent compound and its metabolites, scientists can gain insights into the specific degradation pathways occurring in an environmental system. For instance, a significant change in the δ¹³C value between the initial atrazine and the formed desethyldesisopropyl atrazine could indicate a specific biological or abiotic degradation mechanism. mdpi.com
Table 1: Illustrative IRMS Data for Isotopic Analysis
| Sample ID | Compound | Measured δ¹³C (‰) | Interpretation |
| QC-01 | Desethyldesisopropyl Atrazine-13C3 Standard | +15000 | Confirms high ¹³C enrichment of the labeled standard. |
| ENV-S-01 | Atrazine (Parent Compound) | -28.5 | Typical isotopic signature for synthetic herbicide. |
| ENV-M-01 | Desethyldesisopropyl Atrazine (Metabolite) | -25.0 | Shift in isotopic ratio suggests fractionation during metabolism. |
Stable Isotope Probing (SIP) Techniques for Metabolic Pathway Elucidation
Stable Isotope Probing (SIP) is a revolutionary molecular technique that links microbial identity to metabolic function within complex environmental samples without the need for cultivation. nih.govisolife.nl The core principle of SIP involves introducing a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N, into an environment. Microorganisms that actively consume and assimilate the labeled substrate will incorporate the heavy isotopes into their cellular components, including nucleic acids (DNA and RNA) and proteins. escholarship.org
In the context of atrazine degradation, a SIP experiment would typically involve introducing ¹³C-labeled atrazine into a soil or water sample. clearsynth.comisotope.com As microorganisms break down the labeled atrazine, the ¹³C atoms are used to build new biomass. This "labels" the DNA, RNA, or proteins of the specific microbes responsible for the degradation. By separating and analyzing these labeled biomarkers, researchers can identify the key players in the atrazine degradation process. Desethyldesisopropyl Atrazine-13C3 serves as a crucial analytical tool in these experiments, acting as a certified reference material to accurately identify and quantify the formation of this specific metabolite during the degradation of the parent ¹³C-atrazine. lgcstandards.comisotope.com
DNA-SIP, RNA-SIP, and Protein-SIP Applications
SIP techniques can be targeted at different types of biomarkers, each providing a unique window into microbial activity. nih.gov
DNA-SIP : This technique targets the DNA of microorganisms. nih.gov Labeled DNA, being denser due to the incorporated ¹³C, can be separated from unlabeled DNA via density-gradient ultracentrifugation. isolife.nl Sequencing the labeled DNA fraction reveals the identity of the microbes that have grown and replicated using the labeled substrate. This method identifies the organisms that are actively growing on the substrate.
RNA-SIP : Targeting RNA, which is generally less stable and has a higher turnover rate than DNA, provides a snapshot of the metabolically active, protein-synthesizing members of the community at a specific point in time, regardless of whether they are actively replicating. isolife.nl The process is similar to DNA-SIP, involving the separation of labeled ¹³C-RNA. isolife.nl
Protein-SIP : This powerful variation focuses on the proteins synthesized by the microorganisms. frontiersin.org By using proteomic techniques to analyze the proteins that have incorporated the ¹³C label, researchers can directly link metabolic function (e.g., specific enzymes involved in atrazine degradation) to the organisms producing them. frontiersin.org
In all these applications, while the primary labeled substrate is a compound like ¹³C-Atrazine, the use of standards like Desethyldesisopropyl Atrazine-13C3 is vital for the parallel chemical analysis that confirms the metabolic pathway and quantifies the extent of transformation.
Table 2: Comparison of Stable Isotope Probing Techniques for Atrazine Biodegradation Studies
| Technique | Biomarker Targeted | Information Provided | Key Advantage |
| DNA-SIP | Deoxyribonucleic Acid | Identifies microbes that have grown and replicated using the ¹³C-Atrazine substrate. nih.gov | Links growth directly to substrate use. |
| RNA-SIP | Ribonucleic Acid | Identifies metabolically active microbes actively transcribing genes related to ¹³C-Atrazine metabolism. isolife.nl | Captures immediate metabolic response. |
| Protein-SIP | Proteins / Peptides | Identifies specific enzymes and proteins synthesized during ¹³C-Atrazine metabolism, linking function to taxonomy. frontiersin.org | Provides direct evidence of functional gene expression. |
Quantitative Stable Isotope Probing (qSIP) for Microbial Activity Assessment
Quantitative Stable Isotope Probing (qSIP) is an evolution of SIP that provides quantitative data on the metabolic activity and growth rates of individual microbial taxa. nih.gov Unlike traditional SIP, which is often qualitative, qSIP measures the degree of isotope incorporation into the DNA of specific microbial populations. biorxiv.org
The qSIP workflow involves adding a labeled substrate (e.g., ¹³C-Atrazine or H₂¹⁸O) to an environmental sample and a parallel control with an unlabeled substrate. biorxiv.orgyoutube.com After incubation, DNA is extracted and fractionated by density. By measuring the distribution and abundance of specific microbial genes (often the 16S rRNA gene) across the density gradient in both the labeled and control samples, researchers can calculate the atom fraction excess of the isotope for each taxon. escholarship.org This value is a direct measure of isotope assimilation and can be used to estimate taxon-specific growth rates and metabolic activity. nih.govresearchgate.net
This quantitative approach allows for a more nuanced understanding of microbial communities. For example, qSIP can reveal which atrazine degraders are most active under specific environmental conditions or how degradation activity is partitioned among different members of the microbial community. The use of an analytical standard like Desethyldesisopropyl Atrazine-13C3 remains critical for correlating these measured microbial growth rates with the actual chemical transformation of atrazine into its metabolites.
Tracing Carbon Flow and Substrate Assimilation in Environmental Systems
The combined application of these isotopic methods provides a comprehensive framework for tracing carbon flow and substrate assimilation in environmental systems. When a contaminant like ¹³C-labeled atrazine is introduced, these techniques allow scientists to follow the journey of the ¹³C atoms.
The process begins with the assimilation of the ¹³C-atrazine by specific microorganisms. Using SIP and qSIP, the identity of these primary consumers and the rate at which they incorporate the carbon into their biomass (DNA, RNA, proteins) can be determined. nih.govbiorxiv.org As these microbes metabolize the atrazine, they produce various byproducts. Analytical standards, including Desethyldesisopropyl Atrazine-13C3, are essential for unequivocally identifying and quantifying these metabolites via chromatography and mass spectrometry. northumbria.ac.ukisotope.com
This creates a detailed map of the metabolic network. It shows which organisms are responsible for the initial breakdown of the contaminant and what degradation pathways they use. frontiersin.org Furthermore, if other organisms then consume the labeled metabolites or the labeled primary degraders (cross-feeding), the ¹³C label can be traced further up the microbial food web. nih.gov This holistic view, from the parent compound to its metabolites and into the very fabric of the microbial community, is fundamental to understanding bioremediation processes and the ecological roles of microorganisms. researchgate.net
Bioremediation and Abatement Strategies for Atrazine Metabolite Contamination
Microbial Bioaugmentation Approaches for Enhanced Degradation
Bioaugmentation involves introducing specific, cultured microorganisms into a contaminated site to enhance the degradation of target pollutants. frontiersin.org This strategy is considered a highly promising method for cleaning up atrazine-contaminated environments. frontiersin.orgresearchgate.net Numerous bacterial strains have been identified for their ability to break down atrazine (B1667683), including species from the genera Pseudomonas, Arthrobacter, Bacillus, and Nocardioides. jabonline.infrontiersin.orgnih.gov
A key requirement for successful bioaugmentation is the survival and metabolic activity of the introduced microbes. frontiersin.org For example, the atrazine-degrading strain Paenarthrobacter sp. AT-5, when inoculated into contaminated agricultural soils, removed 95.9% of the atrazine within seven days and demonstrated good survival rates. frontiersin.org This significantly alleviated the phytotoxicity of the herbicide on subsequent crops. frontiersin.org Similarly, bioaugmentation in constructed wetlands has been shown to markedly improve atrazine removal by increasing the population of functional atrazine-degrading bacteria, with Pseudomonas and Arthrobacter being particularly effective. nih.gov
Fungi are also significant in atrazine degradation, typically employing N-dealkylation to produce various metabolites. jabonline.in
Table 1: Examples of Atrazine-Degrading Bacteria Used in Bioaugmentation
| Bacterial Genus | Notable Strains/Species | Degradation Context | Reference(s) |
|---|---|---|---|
| Pseudomonas | Pseudomonas sp. ADP | First isolated atrazine-mineralizing strain; widely studied. | frontiersin.orgresearchgate.net |
| Arthrobacter | Arthrobacter sp. GZK-1, AK-YN10, HB-5 | Effective in soil; reduces atrazine half-life significantly. | frontiersin.orgnih.gov |
| Paenarthrobacter | Paenarthrobacter sp. AT-5 | High removal rates in soil, alleviating phytotoxicity. | frontiersin.org |
Biostimulation Strategies for Enhanced Degradation
Biostimulation aims to enhance the activity of indigenous (naturally present) contaminant-degrading microorganisms by adding nutrients or other growth-limiting substances. mdpi.com This approach can be more cost-effective than bioaugmentation as it leverages the existing microbial community. vilniustech.lt
However, the presence of preferable nitrogen sources, such as ammonium (B1175870) or nitrate (B79036) from fertilizers, can sometimes inhibit atrazine degradation, as some bacteria will utilize these more easily accessible nitrogen sources before breaking down the atrazine molecule. nih.gov Combining biostimulation with bioaugmentation can be a powerful strategy. Studies have shown that inoculating soil with Pseudomonas sp. ADP while also adding citrate (B86180) or succinate (B1194679) resulted in significantly higher atrazine removal than bioaugmentation alone. researchgate.net
Table 2: Research Findings on Biostimulation for Atrazine Degradation
| Stimulant | Microbial Target | Key Finding | Reference(s) |
|---|---|---|---|
| Sodium Citrate | Indigenous soil microbes | Increased atrazine mineralization from <2% to 79.9% in 13 days. | researchgate.net |
| Sodium Citrate / Sucrose | Pseudomonas sp. ADP (Bioaugmentation) | Combined with bioaugmentation, resulted in 54% atrazine mineralization after 67 days. | researchgate.net |
Enzymatic Bioremediation Potentials
Enzymatic bioremediation uses isolated enzymes, rather than whole organisms, to degrade contaminants. This approach can be highly specific and effective, avoiding issues like microbial competition or the need for specific growth conditions. jabonline.inumsystem.edu The bacterial degradation pathway for atrazine is well-understood and involves a series of enzymes. nih.govresearchgate.net
The most studied pathway, found in Pseudomonas sp. strain ADP, involves three key enzymes encoded by the atzA, atzB, and atzC genes: nih.govnih.gov
Atrazine chlorohydrolase (AtzA): This enzyme starts the detoxification process by removing the chlorine atom from the atrazine ring, converting it to hydroxyatrazine. biorxiv.orgnih.gov
Hydroxyatrazine ethylaminohydrolase (AtzB): This enzyme removes the ethylamino side chain from hydroxyatrazine to produce N-isopropylammelide. biorxiv.orgnih.gov
N-isopropylammelide isopropylaminohydrolase (AtzC): This enzyme removes the final N-alkyl group, yielding cyanuric acid, which can then be further mineralized by other enzymes (atzD, atzE, atzF) into carbon dioxide and ammonia. biorxiv.orgnih.gov
A novel approach involves displaying these enzymes on the surface of bacterial spores, such as those from Bacillus thuringiensis. biorxiv.orgumsystem.eduasm.org This "spore-based display system" acts as a stable and resilient biocatalyst. biorxiv.orgumsystem.edu Research has shown that AtzA-bearing spores can detoxify over 90% of atrazine in soil within 24 hours. umsystem.edu Furthermore, a combination of spores displaying AtzA and AtzB successfully converted over 80% of atrazine in surface water to the less toxic metabolite N-isopropylammelide within 96 hours. biorxiv.orgumsystem.edu
Table 3: Key Enzymes in the Atrazine Degradation Pathway
| Enzyme | Gene | Function | Product | Reference(s) |
|---|---|---|---|---|
| Atrazine chlorohydrolase | atzA / trzN | Catalyzes the initial hydrolytic dechlorination of atrazine. | Hydroxyatrazine | biorxiv.orgnih.govnih.gov |
| Hydroxyatrazine ethylaminohydrolase | atzB | Hydrolyzes the ethylamino group from hydroxyatrazine. | N-isopropylammelide | biorxiv.orgnih.gov |
Ecological Risk Assessment Frameworks for Atrazine Metabolites
Methodological Approaches for Environmental Toxicity Evaluation of Metabolites
The evaluation of the environmental toxicity of atrazine (B1667683) metabolites involves a range of laboratory-based bioassays that assess their effects on various non-target organisms. These methodological approaches are crucial for determining the potential ecological impact of these compounds, which can sometimes exhibit greater toxicity than the parent herbicide.
Detailed research findings indicate that the toxicity of atrazine and its metabolites can vary significantly depending on the compound and the test organism. For instance, the Microtox Assay, which measures the effect of a substance on the light output of the bioluminescent bacterium Vibrio fischeri, has been used to compare the toxicities of atrazine and its degradation products. One study concluded that Desethyldesisopropyl Atrazine (also referred to as DEDIPA or DACT) was the most toxic among the tested compounds, followed by atrazine itself, while Desethylatrazine (DEA) and Desisopropylatrazine (DIA) were the least toxic. scirp.orgscirp.org Another study using unicellular algae (Pseudokirchneriella subcapitata) and amphipods found that the acute and chronic toxicity ranked as atrazine > DEA > DIA. scirp.org
The accurate quantification of these metabolites in environmental and laboratory samples is paramount for reliable toxicity assessment. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for this purpose. researchgate.netmdpi.comcdc.gov In these analyses, isotopically labeled internal standards, such as Desethyldesisopropyl Atrazine-¹³C₃, are indispensable. By adding a known amount of the labeled standard to a sample, analysts can correct for any loss of the target analyte during sample preparation and analysis, thereby ensuring high accuracy and precision in the final concentration measurement. isotope.com
Table 1: Comparative Toxicity of Atrazine and its Metabolites using Microtox Assay
| Compound | EC₅₀ (mg/L) | Relative Toxicity Ranking |
|---|---|---|
| Desethyldesisopropyl Atrazine (DEDIPA/DACT) | 11.80 | 1 (Most Toxic) |
| Atrazine | 39.87 | 2 |
| Desethylatrazine (DEA) | 81.86 | 3 |
| Desisopropylatrazine (DIA) | 82.68 | 4 (Least Toxic) |
Comparative Environmental Behavior and Persistence Assessments of Atrazine Metabolites
Understanding the environmental behavior and persistence of atrazine metabolites is fundamental to assessing their long-term ecological risk. These compounds, formed through the degradation of atrazine in soil and water, can have their own distinct environmental fates.
Atrazine and its metabolites are known for their environmental persistence, with studies detecting them in soil and groundwater decades after application ceased. nih.govresearchgate.net Atrazine can persist in soil for extended periods, with a reported half-life that can exceed 100 days, and it has been detected in soil 22 years after its last application. researchgate.netmdpi.com The persistence of its metabolites is influenced by various environmental conditions, including soil depth, moisture, pH, and microbial activity. oup.comnih.gov
Desethyldesisopropyl Atrazine (DACT) is a terminal degradation product of atrazine, formed from the further degradation of DEA and DIA. acs.org Laboratory studies have investigated the persistence of atrazine's primary metabolites. For instance, the half-life of desisopropylatrazine (DIA) in unsaturated soil conditions was found to range from 32 to 173 days, increasing with soil depth. oup.com In saturated soil conditions, DIA was less persistent, with a half-life of 58 days, compared to atrazine's 87 days under the same conditions. oup.com This differential persistence explains the varying concentrations of metabolites found in groundwater. oup.com Generally, the dealkylated metabolites DEA and DIA are considered to have slightly lower sorption coefficients than atrazine, making them potentially more mobile in soil. apvma.gov.au
Table 2: Environmental Half-Life of Atrazine and a Key Metabolite
| Compound | Environmental Compartment/Condition | Reported Half-Life | Source |
|---|---|---|---|
| Atrazine | Soil (General) | >100 days | mdpi.com |
| Atrazine | Surface Water | 85 days | mdpi.com |
| Atrazine | Unsaturated Soil (90-120 cm depth) | 231 days | oup.com |
| Atrazine | Saturated Soil (90-120 cm depth) | 87 days | oup.com |
| Desisopropylatrazine (DIA) | Unsaturated Soil (Top 30 cm) | 32 days | oup.com |
| Desisopropylatrazine (DIA) | Unsaturated Soil (90-120 cm depth) | 173 days | oup.com |
| Desisopropylatrazine (DIA) | Saturated Soil (90-120 cm depth) | 58 days | oup.com |
Long-Term Environmental Monitoring and Surveillance Programs for Atrazine and its Metabolites
Long-term monitoring programs are essential for tracking the occurrence and concentrations of atrazine and its metabolites in the environment, providing crucial data for exposure and risk assessments. These programs often analyze surface water and groundwater in agricultural regions where atrazine use is or was prevalent.
In the United States, Syngenta has conducted extensive monitoring for over 15 years through the Atrazine Monitoring Program (AMP) for drinking water sources and the Atrazine Ecological Exposure Monitoring Program (AEMP) for ecological exposures. syngenta-us.com These programs generate a robust dataset by targeting watersheds susceptible to runoff and employing high-frequency sampling. syngenta-us.com Similarly, the U.S. Geological Survey (USGS) has conducted numerous monitoring studies that frequently detect atrazine and its degradates in streams, rivers, and groundwater. nih.gov
These monitoring efforts consistently show that atrazine's primary metabolites, including desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (B1259301) (DACT or Desethyldesisopropyl Atrazine), are commonly found in water sources, sometimes at concentrations comparable to or exceeding the parent compound. mdpi.comwho.intnih.gov For example, a long-term study in Swiss lakes found that DEA occurred at levels similar to atrazine, while DIA and hydroxyatrazine were present at 2-4 times lower levels. acs.org A seven-year study in Liaoning Province, China, detected atrazine and its metabolites in soil, groundwater, and surface water, with DEA being frequently found in water samples. mdpi.com The relative order of average residual concentrations in soil was atrazine > hydroxyatrazine > DEA > DIA. mdpi.com The failure to monitor for these metabolites could lead to an underestimation of the total environmental impact of atrazine use. nih.gov
Table 3: Detected Concentrations of Atrazine and Metabolites in Environmental Water Samples from Various Studies
| Location/Study | Compound | Water Type | Detected Concentration Range / Average | Source |
|---|---|---|---|---|
| Liaoning, China (2014-2020) | Atrazine | Surface Water (Avg) | 0.70 µg/L | mdpi.com |
| Liaoning, China (2014-2020) | Desethylatrazine (DEA) | Surface Water (Avg) | 0.20 µg/L | mdpi.com |
| Liaoning, China (2014-2020) | Desisopropylatrazine (DIA) | Surface Water (Avg) | 0.02 µg/L | mdpi.com |
| US Watersheds (6-year study) | Atrazine | Runoff | Up to 3.0 µg/L (MCL) exceeded for 100 days post-application | nih.gov |
| US Watersheds (6-year study) | Desethylatrazine (DEA) | Runoff (Avg) | 2.5 µg/L | nih.gov |
| US Watersheds (6-year study) | Desisopropylatrazine (DIA) | Runoff (Avg) | 0.7 µg/L | nih.gov |
| Zhoukou City, China | ΣATZs (Atrazine + metabolites) | Tap Water (Avg) | 7.139 ng/L | tandfonline.com |
| Córdoba, Argentina | Atrazine (+ metabolites) | Surface Water | 0.05 - 15.6 µg/L | conicet.gov.ar |
Emerging Research Frontiers and Methodological Advancements
Integration of Multi-Omics Technologies with Stable Isotope Probing for Comprehensive Pathway Analysis
The combination of Stable Isotope Probing (SIP) with multi-omics technologies (metagenomics, proteomics, metabolomics) represents a powerful strategy for understanding the biodegradation of atrazine (B1667683) metabolites. By using Desethyldesisopropyl Atrazine-13C3 as a tracer, researchers can precisely track the flow of carbon atoms through microbial communities and identify the specific organisms and enzymatic pathways responsible for its breakdown. nih.gov
When microorganisms assimilate the ¹³C-labeled substrate, the isotope is incorporated into their DNA, RNA, proteins, and metabolites. This labeling allows for the separation and analysis of biomolecules from the active degrading populations within a complex environmental sample.
Detailed Research Applications:
Metagenomics-SIP: This approach helps to identify the functional genes and metabolic pathways involved in the degradation of atrazine metabolites. By sequencing the DNA of microorganisms that have incorporated ¹³C from the labeled compound, researchers can pinpoint the specific genes encoding for catabolic enzymes. nih.gov For instance, studies have identified genes like atzD, atzE, and atzF in the rhizospheric soils of certain plants, indicating their role in the atrazine degradation pathway. nih.gov
Proteomics-SIP (SIP-Protein): This technique identifies the specific enzymes (and the organisms producing them) that are actively degrading the contaminant. Detecting ¹³C-enriched proteins provides direct evidence of a microorganism's role in the biodegradation process. nih.gov This method has successfully linked uncultured bacterial clades to the degradation of other pollutants by identifying their distinctive dioxygenase enzymes. nih.gov
Metabolomics-SIP: This application tracks the formation of downstream metabolic products from Desethyldesisopropyl Atrazine-13C3. It provides a dynamic view of the degradation pathway, helping to identify transient or previously unknown intermediates. Stable isotope labeling is crucial for the reliable identification and quantification of these metabolites. nih.gov
The integration of these omics approaches provides a holistic view of the microbial ecology and biochemistry of atrazine metabolite degradation, moving beyond studies of isolated strains to the functioning of entire microbial communities. researchgate.net
Table 1: Multi-Omics Approaches with Stable Isotope Probing
| Technology | Analyte | Key Information Gained | Relevant Findings Reference |
|---|---|---|---|
| Metagenomics-SIP | ¹³C-DNA/RNA | Identifies microorganisms and metabolic pathways involved in degradation. | nih.gov |
| Proteomics-SIP | ¹³C-Proteins | Links specific enzymes and organisms to active biodegradation. | nih.gov |
| Metabolomics-SIP | ¹³C-Metabolites | Traces the flow of carbon and identifies degradation products. | nih.gov |
| Transcriptomics-SIP | ¹³C-RNA | Reveals gene expression patterns during active degradation. | nih.govnih.gov |
Development of Novel Bioremediation Solutions for Recalcitrant Metabolites
Desethyldesisopropyl atrazine is a recalcitrant metabolite, often persisting in the environment long after the parent atrazine has degraded. frontiersin.orgeiu.edu The development of effective bioremediation strategies for such terminal metabolites is a significant research focus. Bioremediation is considered an economical and eco-friendly approach to cleaning up contaminated soil and water. researchgate.net
Current research is exploring several innovative solutions:
Bioaugmentation with Microbial Consortia: Rather than relying on a single microbial strain, researchers are creating and applying mixed microbial consortia. researchgate.netnih.gov These consortia can exhibit more robust and complete degradation capabilities due to complementary metabolic pathways. frontiersin.org The use of enrichment cultures from contaminated sites is a common method to isolate bacteria capable of degrading herbicides. nih.govnih.gov
Mycoremediation: Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and species of Pleurotus, have demonstrated significant potential for degrading atrazine and its metabolites, including desethylatrazine (DEA) and desisopropylatrazine (DIA). nih.gov These fungi produce powerful, non-specific extracellular enzymes like laccases and peroxidases that can break down complex aromatic compounds. eiu.eduomicsonline.org
Genetically Engineered Microorganisms (GEMs): Advances in synthetic biology and genetic engineering offer the potential to create microorganisms with enhanced degradation capabilities. frontiersin.orgomicsonline.org By expressing specific enzymes, such as atrazine chlorohydrolase from well-studied bacteria like Pseudomonas sp. ADP, in more resilient host organisms, the efficiency and speed of remediation could be significantly improved. omicsonline.orgresearchgate.net
Phytoremediation Enhancement: This technique uses plants and their associated root-zone (rhizosphere) microbes to clean up contaminants. omicsonline.org Metagenomic studies have shown that certain tree species can promote the growth of atrazine-degrading bacteria in their rhizosphere, accelerating the elimination of toxic residues. nih.gov
The use of Desethyldesisopropyl Atrazine-13C3 is vital in the laboratory and pilot-scale testing of these novel solutions to confirm the complete mineralization of the metabolite to less harmful substances like carbon dioxide.
Predictive Modeling of Environmental Fate and Transport for Isotope-Labeled Compounds
Predicting the environmental fate and transport of contaminants is essential for risk assessment and managing contaminated sites. mdpi.com Environmental fate models are quantitative tools that integrate processes like transport, transfer, and degradation to predict the concentration and movement of a chemical in different environmental compartments (soil, water, air). mdpi.com
Isotope-labeled compounds like Desethyldesisopropyl Atrazine-13C3 are invaluable for developing and validating these models. researchgate.net The isotopic signature provides a distinct tracer that can be measured with high precision, allowing for a more accurate accounting of the compound's movement and transformation. enviro.wikinih.gov
Key aspects of modeling with isotope-labeled compounds include:
Quantifying Degradation Rates: By tracking the disappearance of the ¹³C-labeled compound and the appearance of labeled byproducts over time, researchers can calculate precise degradation kinetics under various environmental conditions (e.g., different soil types, moisture levels, microbial populations). enviro.wiki
Distinguishing Biotic vs. Abiotic Degradation: Isotopic fractionation, the slight difference in reaction rates between heavy (¹³C) and light (¹²C) isotopes, is often significant during biological degradation but minimal during physical processes like sorption or dilution. enviro.wiki Analyzing the change in the isotopic ratio of the remaining contaminant pool can help distinguish between biodegradation and other attenuation mechanisms.
Model Validation: Data from experiments using Desethyldesisopropyl Atrazine-13C3 can be used to calibrate and validate reactive transport models. clu-in.org These models simulate the interplay between contaminant flow and biochemical reactions, and the isotope data provides a robust dataset to ensure the model accurately reflects real-world processes. enviro.wikiclu-in.org
The ultimate goal is to develop powerful predictive tools that can forecast the extent and duration of contaminant plumes, thereby informing remediation strategies and reducing long-term monitoring costs. enviro.wiki
Table 2: Parameters in Environmental Fate Models Informed by Isotope Tracing
| Model Parameter | How Isotope Labeling Helps | Significance | Reference |
|---|---|---|---|
| Degradation Rate Constant (k) | Direct measurement of labeled compound loss over time. | Key for predicting contaminant persistence. | enviro.wiki |
| Isotope Fractionation Factor (α) | Measures the change in isotope ratios to identify degradation mechanisms. | Differentiates biodegradation from physical attenuation. | enviro.wikiacs.org |
| Transport and Dispersion | Tracks the physical movement of the labeled compound through soil columns or aquatic systems. | Predicts the spatial distribution of the contaminant. | researchgate.net |
| Metabolite Formation | Identifies and quantifies the production of labeled degradation products. | Assesses the formation of potentially toxic byproducts. | nih.gov |
Standardization of Analytical and Isotopic Tracing Protocols for Environmental Contaminants
The reliability and comparability of environmental data hinge on the use of standardized analytical methods. epa.govepa.gov As the use of stable isotope tracers like Desethyldesisopropyl Atrazine-13C3 becomes more widespread, the need for standardized protocols for both chemical analysis and isotopic tracing is paramount.
Standardization ensures that results from different laboratories and studies can be compared with confidence, which is crucial for regulatory purposes and for building comprehensive global datasets on contaminant behavior. nist.goviaea.org
Key areas requiring standardization include:
Sample Preparation: Protocols for extracting analytes from complex environmental matrices such as soil and water must be consistent to ensure high and reproducible recovery. This includes standardized digestion and purification steps. numberanalytics.comdiva-portal.org
Analytical Instrumentation: While various mass spectrometry techniques are used (e.g., GC-IRMS, LC-MS), standardizing calibration procedures, instrument settings, and quality control checks is essential for generating accurate and precise data. nist.govnumberanalytics.com Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a key technique for these analyses. nih.gov
Reference Materials: The development and availability of certified reference materials (CRMs) for Desethyldesisopropyl Atrazine-13C3 and other labeled compounds are critical. CRMs with certified isotopic compositions are needed to validate analytical methods and ensure accuracy across different labs. nist.gov
Data Reporting: A standardized format for reporting isotopic data, including the delta (δ) notation, fractionation factors, and associated uncertainties, is necessary for clear communication and meta-analysis of research findings.
Organizations like the U.S. Environmental Protection Agency (EPA) and the National Institute of Standards and Technology (NIST) are actively involved in developing and validating standard analytical methods for a wide range of environmental contaminants to support environmental restoration and monitoring. epa.govnist.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Desethyldesisopropyl Atrazine-13C3 in environmental or biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for detecting isotopically labeled metabolites like Desethyldesisopropyl Atrazine-13C2. These methods leverage the isotopic signature (13C3) to distinguish the compound from unlabeled metabolites in complex matrices. For example, surrogate standards such as atrazine-13C3 are employed in environmental water and sediment analyses to improve quantification accuracy . In urine analysis, protocols from the CDC’s Organic Analytical Toxicology Branch outline solid-phase extraction followed by LC-MS/MS with isotope dilution to resolve co-eluting metabolites .
Q. How does the 13C3 labeling of Desethyldesisopropyl Atrazine aid in distinguishing it from its non-labeled counterpart in degradation studies?
- Methodological Answer : The 13C3 label introduces a predictable mass shift (+3 Da) in mass spectrometry, enabling unambiguous identification amid background noise or interfering compounds. This is critical in environmental fate studies, where non-labeled degradation products may originate from other sources. For instance, isotope dilution mass spectrometry (IDMS) using 13C3-labeled standards minimizes matrix effects and enhances precision in quantifying trace-level metabolites .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on the environmental persistence of Desethyldesisopropyl Atrazine-13C3?
- Methodological Answer : Contradictions in persistence data often arise from variations in experimental conditions (e.g., pH, microbial activity, light exposure). To address this, controlled microcosm studies with standardized parameters (e.g., OECD guidelines) are recommended. Incorporate isotopically labeled spikes (e.g., 13C3) to track degradation pathways via compound-specific isotope analysis (CSIA). Pairing this with high-resolution mass spectrometry can differentiate biotic vs. abiotic degradation mechanisms . Additionally, validate findings using multi-laboratory ring tests to ensure reproducibility .
Q. What strategies mitigate co-elution challenges when quantifying Desethyldesisopropyl Atrazine-13C3 alongside structurally similar metabolites?
- Methodological Answer : Co-elution in chromatography can be addressed by:
- Optimizing chromatographic gradients : Extend run times or adjust mobile phase composition to enhance separation.
- Using advanced MS/MS transitions : Select unique precursor-to-product ion pairs for the 13C3-labeled compound.
- Employing orthogonal techniques : Confirm results with two distinct methods (e.g., LC-MS/MS and GC-MS) to rule out false positives. For example, the CDC’s method for urine metabolites uses multiple reaction monitoring (MRM) to resolve Desethyldesisopropylatrazine from Desisopropylatrazine .
Q. How can researchers validate the stability of Desethyldesisopropyl Atrazine-13C3 in long-term environmental monitoring studies?
- Methodological Answer : Conduct accelerated stability tests under varying temperatures and pH levels to simulate environmental conditions. Use isotope ratio mass spectrometry (IRMS) to monitor 13C3 label integrity over time. Spiked recovery experiments in representative matrices (e.g., soil, water) should achieve ≥80% recovery with <15% relative standard deviation (RSD). Cross-validate with certified reference materials (CRMs) listed in environmental analysis standards, such as those from isotope.com .
Data Interpretation and Conflict Resolution
Q. How should discrepancies in metabolite quantification between immunoassays and mass spectrometry be addressed?
- Methodological Answer : Immunoassays may cross-react with structurally similar triazines, leading to overestimation. To resolve discrepancies:
- Perform confirmatory analysis : Use LC-MS/MS with isotopic internal standards (e.g., 13C3-labeled analogs) for specificity.
- Validate antibody specificity : Test against a panel of triazine metabolites to identify cross-reactivity.
- Report both datasets : Highlight methodological limitations in publications and provide raw data for transparency .
Q. What experimental controls are critical when tracing the metabolic pathways of Desethyldesisopropyl Atrazine-13C3 in microbial degradation studies?
- Methodological Answer : Include:
- Sterile controls : To distinguish biotic vs. abiotic degradation.
- Negative controls : Unlabeled Desethyldesisopropyl Atrazine to assess background interference.
- Isotopic controls : 13C3-labeled blanks to detect contamination.
- Time-course sampling : Monitor intermediate metabolites (e.g., hydroxyatrazine-13C3) to reconstruct pathways. Use stable isotope probing (SIP) with 13C-DNA to identify active microbial degraders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
